molecular formula C94H148N30O28S B1146013 H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH CAS No. 154938-34-8

H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH

Cat. No.: B1146013
CAS No.: 154938-34-8
M. Wt: 2178.43
InChI Key:
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Description

H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its complex structure, which includes an indole group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The indole group is introduced through the incorporation of an indole-containing amino acid derivative.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. The process includes deprotection and cleavage steps to release the peptide from the resin.

Chemical Reactions Analysis

Types of Reactions

H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH can undergo various chemical reactions, including:

    Oxidation: The indole group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target specific amino acid residues.

    Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole oxides, while reduction can yield reduced amino acid derivatives.

Scientific Research Applications

H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH involves its interaction with specific molecular targets. The indole group can interact with various receptors and enzymes, modulating their activity. The peptide sequence can also influence cellular pathways by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    H-Met-Ala-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH: Lacks the indole group.

    H-Met-Ala(indol-3-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH: Contains an indole group at a different position.

Uniqueness

H-Met-Ala(indol-2-yl)(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH is unique due to the specific positioning of the indole group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H148N30O28S/c1-48(2)42-64(120-88(148)68(47-75(134)135)123-89(149)69-21-13-40-124(69)90(150)62(20-12-39-108-94(104)105)117-85(145)65(43-49-22-24-52(125)25-23-49)121-86(146)66(119-76(136)53(97)34-41-153-3)45-51-44-50-14-4-5-15-54(50)109-51)84(144)122-67(46-74(132)133)87(147)116-61(28-32-72(128)129)83(143)113-57(18-10-37-106-92(100)101)79(139)110-56(17-7-9-36-96)78(138)114-60(27-31-71(99)127)82(142)115-59(26-30-70(98)126)81(141)111-55(16-6-8-35-95)77(137)112-58(19-11-38-107-93(102)103)80(140)118-63(91(151)152)29-33-73(130)131/h4-5,14-15,22-25,44,48,53,55-69,109,125H,6-13,16-21,26-43,45-47,95-97H2,1-3H3,(H2,98,126)(H2,99,127)(H,110,139)(H,111,141)(H,112,137)(H,113,143)(H,114,138)(H,115,142)(H,116,147)(H,117,145)(H,118,140)(H,119,136)(H,120,148)(H,121,146)(H,122,144)(H,123,149)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYXVBNBWTVZCC-TXBJKMNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC4=CC=CC=C4N3)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H148N30O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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